molecular formula C17H16N4OS B15353331 Nitroso-norquetiapine

Nitroso-norquetiapine

Cat. No.: B15353331
M. Wt: 324.4 g/mol
InChI Key: FMSPRFFBOAIHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitroso-norquetiapine (NDAQ), also known as N-nitroso-desalkylquetiapine, is a nitrosamine drug substance-related impurity (NDSRI) identified in the antipsychotic medication Quetiapine Fumarate . NDSRIs are a class of compounds that have garnered significant regulatory attention due to their potential genotoxic and carcinogenic risks . This compound is formed via the nitrosation of the secondary amine in the desalkyl metabolite of the active pharmaceutical ingredient (API) . Regulatory agencies, including the U.S. FDA, have established a recommended Acceptable Intake (AI) limit for NDAQ at 400 ng/day, categorizing it based on its predicted carcinogenic potency . This classification makes NDAQ a critical compound for analytical research and regulatory compliance. Its primary research application is in the development and validation of highly sensitive and specific analytical methods, such as UPLC-ESI-MS/MS, for the accurate quantification of genotoxic impurities in drug substances and products . Research using this material is essential for pharmaceutical manufacturers to ensure drug safety, meet stringent regulatory standards, and implement effective risk mitigation strategies for nitrosamine impurities. This product is provided for research use only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

6-(4-nitrosopiperazin-1-yl)benzo[b][1,4]benzothiazepine

InChI

InChI=1S/C17H16N4OS/c22-19-21-11-9-20(10-12-21)17-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)18-17/h1-8H,9-12H2

InChI Key

FMSPRFFBOAIHPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nitroso-norquetiapine typically involves the nitrosation of norquetiapine. This reaction can be carried out using nitrous acid (HNO2) or other nitrosating agents under controlled conditions to ensure the formation of the nitroso group at the appropriate position on the norquetiapine molecule.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic route described above. This would require the use of reactors capable of handling large volumes, precise control of reaction conditions (temperature, pressure, and pH), and purification processes to isolate the final product. Quality control measures would be implemented to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Nitroso-norquetiapine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the nitroso group.

  • Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of nitroso derivatives or other oxidized products.

  • Reduction: Reduction of the nitroso group can result in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted this compound derivatives, depending on the reagents and conditions used.

Scientific Research Applications

  • Chemistry: It can be used as a reagent or intermediate in organic synthesis.

  • Biology: It has been investigated for its effects on biological systems, including its potential as a neuroprotective agent.

  • Medicine: Nitroso-norquetiapine has shown promise in preclinical studies for its antidepressant and anxiolytic properties.

  • Industry: Its unique chemical properties make it useful in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Nitroso-norquetiapine exerts its effects involves its interaction with various molecular targets and pathways:

  • Molecular Targets: this compound interacts with neurotransmitter receptors, such as the noradrenaline transporter (NET) and 5-HT1A receptors.

  • Pathways Involved: It modulates neurotransmitter systems, leading to its antidepressant and anxiolytic effects. The compound's activity at NET and 5-HT1A receptors contributes to its therapeutic potential.

Comparison with Similar Compounds

Structural and Molecular Features

The structural diversity of N-nitroso compounds influences their reactivity, stability, and toxicological profiles. Below is a comparative analysis of nitroso-norquetiapine and key analogues:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 55855-42-0 C₁₉H₂₀N₂O 292.38 Dibenzocycloheptene ring system; nitroso group on tertiary amine
N-Nitroso Cytisine 19634-60-7 C₁₁H₁₃N₃O₂ 219.24 Hexahydro-1,5-methanopyrido[1,5]diazocin-8-one core; nitroso group on secondary amine
N-Nitrosothiazolidine 73870-33-4 C₃H₆N₂OS 118.15 Thiazolidine ring; nitroso group on cyclic secondary amine
N-Nitroso Atomoxetine N/A C₁₇H₂₀N₂O₂ 292.36 Aryloxypropanamine backbone; nitroso group on secondary amine
Di-N-Nitroso Nicardipine Impurity 27 N/A C₁₉H₂₁N₅O₈ 447.40 Dihydropyridine core; dual nitroso groups on tertiary amines

Key Observations :

  • This compound’s dibenzocycloheptene system confers aromatic stability, whereas smaller compounds like N-nitrosothiazolidine exhibit higher reactivity due to their strained thiazolidine ring .
  • Di-nitroso compounds (e.g., Di-N-Nitroso Nicardipine Impurity 27) pose greater carcinogenic risks due to multiple reactive nitroso groups .

Toxicological and Regulatory Profiles

N-Nitroso compounds are classified as probable human carcinogens (IARC Group 2A/2B) due to their ability to alkylate DNA via α-hydroxylation metabolites . Regulatory agencies have established strict acceptable intake (AI) limits for nitrosamines in pharmaceuticals (e.g., 18 ng/day for NDMA (N-Nitrosodimethylamine)) .

Compound Genotoxic Potential Regulatory Status
This compound High (presumed) Monitored under EMA/FDA guidelines; requires analytical control in APIs and finished products
N-Nitroso Cytisine High (presumed) Limited data; regulated as a potential impurity in alkaloid-derived pharmaceuticals
N-Nitrosothiazolidine High EMA-listed; AI limits align with class-specific thresholds (e.g., 18 ng/day)
N-Nitroso Atomoxetine High (presumed) Controlled under ICH M7(R1); requires mutagenicity assessment during drug development

Analytical and Stability Considerations

This compound and its analogues are analyzed using high-resolution mass spectrometry (HRMS) and chemiluminescence detection to achieve parts-per-billion (ppb) sensitivity . Stability challenges include:

  • Oxidation: this compound may oxidize to nitro derivatives under acidic or oxidative conditions .
  • Isomerization : Smaller nitroso compounds (e.g., N-nitrosothiazolidine) are prone to dimerization or isomerization, complicating synthesis and storage .

Data Tables

Table 2: Structural Alerts for Carcinogenic Potency

Compound Structural Alert Predicted Carcinogenic Risk
This compound Tertiary amine nitroso group; aromatic rings Moderate (steric hindrance reduces reactivity)
N-Nitrosothiazolidine Secondary amine; strained ring High
NDMA Small aliphatic nitroso group Very High

Q & A

Q. Table 1: Comparison of Analytical Techniques

MethodLOD (ppb)Matrix ApplicabilityRegulatory Compliance
LC-MS/MS0.5API, finished drugsFDA/EMA/ICH
GC-MS2.0Raw materialsLimited to volatile compounds
HPLC-UV10.0Stability studiesNon-compliant for trace analysis

Advanced Research Question: How can researchers resolve contradictions in this compound formation pathways under varying pH and temperature conditions?

Answer:
Conflicting data on nitrosamine formation often arise from reactive intermediates (e.g., secondary amines, nitrosating agents). To address this:

  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N-nitrite) to track nitroso group incorporation .
  • Kinetic Modeling : Apply Arrhenius equations to quantify reaction rates at different temperatures (e.g., 25°C vs. 40°C) .
  • Controlled Replication : Design experiments with strict exclusion of exogenous amines (e.g., via inert atmosphere) to isolate variables .

Q. Example Workflow :

Hypothesis : Nitrosation is pH-dependent, with maximal yield at pH 3–2.

Experimental Design : Vary pH (2–7) and measure this compound via LC-MS/MS.

Data Analysis : Use ANOVA to identify significant (p < 0.05) differences in formation rates.

Basic Research Question: What are the stability profiles of this compound in aqueous vs. organic solvents?

Answer:
Nitroso compounds degrade via photolysis and hydrolysis. Key findings include:

  • Aqueous Stability : Rapid degradation in water (t₁/₂ < 24 hours at 25°C) due to hydrolysis; stabilize with antioxidants (e.g., BHT) .
  • Organic Solvents : Stable in acetonitrile or methanol for >7 days when stored at -20°C in amber vials .
  • Regulatory Implications : Stability data must align with ICH Q1A guidelines for long-term storage .

Advanced Research Question: How does this compound interact with cytochrome P450 enzymes in in vitro hepatic models?

Answer:
Nitrosamines are pro-carcinogens requiring metabolic activation. Methodological considerations:

  • Enzyme Incubations : Use human liver microsomes (HLMs) with NADPH cofactor; quantify metabolites via LC-HRMS .
  • Competitive Inhibition : Co-incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • Data Interpretation : Compare kinetic parameters (Km, Vmax) across species (e.g., rat vs. human) to assess translational relevance .

Q. Table 2: Key CYP Isoforms Involved

CYP IsoformRole in ActivationMetabolite Identified
CYP2E1Primary oxidaseN-Dealkylated product
CYP3A4Secondary pathwayEpoxide intermediate

Basic Research Question: What guidelines govern the reporting of this compound in preclinical studies?

Answer:
Follow NIH and EMA mandates for transparency:

  • Animal Studies : Report dose, exposure duration, and species/strain in line with ARRIVE 2.0 guidelines .
  • Data Disclosure : Include raw chromatograms and mass spectra in supplementary materials to enable peer validation .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for in vivo carcinogenicity assays .

Advanced Research Question: How can computational models predict this compound’s mutagenic potential?

Answer:
In silico tools like QSAR and molecular docking reduce reliance on animal testing:

  • QSAR Modeling : Train models on existing nitrosamine datasets (e.g., Ames test results) to predict bacterial mutagenicity .
  • Molecular Dynamics : Simulate DNA adduct formation using software like Schrödinger Suite; prioritize high-affinity binding motifs .
  • Validation : Compare predictions with in vitro micronucleus assay data to refine algorithms .

Basic Research Question: What are the regulatory thresholds for this compound in drug products?

Answer:

  • EMA/FDA Limits : Acceptable intake (AI) ≤ 26.5 ng/day for most nitrosamines, based on lifetime cancer risk <1:100,000 .
  • Testing Frequency : Batch-specific testing required for drugs with risk factors (e.g., amine-containing APIs) .

Advanced Research Question: What experimental designs mitigate confounding variables in this compound epidemiology studies?

Answer:
Adopt PICOT frameworks to structure cohorts:

  • Population (P) : Stratify by age, genetic polymorphisms (e.g., CYP2E1 variants).
  • Intervention (I)/Exposure (C) : Quantify dietary vs. pharmaceutical nitrate sources .
  • Outcome (O) : Use biomarker panels (e.g., urinary 8-OHdG for oxidative DNA damage) .
  • Time (T) : Longitudinal follow-ups (>10 years) to assess latency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.